molecular formula C7H14N2O B13769377 (S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine

(S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine

Cat. No.: B13769377
M. Wt: 142.20 g/mol
InChI Key: OINQCAWDWPQCDV-ZETCQYMHSA-N
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Description

(S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both methoxymethyl and methylideneamino groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Methylideneamino Formation: The methylideneamino group is introduced through a reaction with formaldehyde and an amine source under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methoxymethyl-1-methylideneamino-pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Methoxymethyl-1-methylideneamino-piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

    2-Methoxymethyl-1-methylideneamino-pyridine: A compound with a pyridine ring, exhibiting different reactivity and applications.

Uniqueness

(S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine is unique due to its specific chiral configuration and the presence of both methoxymethyl and methylideneamino groups. This combination of features makes it a valuable intermediate for the synthesis of enantiomerically pure compounds and for studying chiral interactions in biological systems.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methanimine

InChI

InChI=1S/C7H14N2O/c1-8-9-5-3-4-7(9)6-10-2/h7H,1,3-6H2,2H3/t7-/m0/s1

InChI Key

OINQCAWDWPQCDV-ZETCQYMHSA-N

Isomeric SMILES

COC[C@@H]1CCCN1N=C

Canonical SMILES

COCC1CCCN1N=C

Origin of Product

United States

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